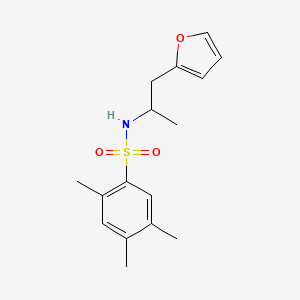
N-(1-(furan-2-yl)propan-2-yl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-2-yl)propan-2-yl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO3S and its molecular weight is 307.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-(furan-2-yl)propan-2-yl)-2,4,5-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity comprehensively, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a furan ring, a propan-2-yl group, and a sulfonamide moiety. The molecular formula is C15H19N1O2S with a molecular weight of approximately 295.39 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity |
| Propan-2-yl Group | Enhances lipophilicity |
| Sulfonamide Moiety | Potential for interaction with biological targets |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases and enzymes involved in inflammatory processes.
Therapeutic Applications
Research indicates potential therapeutic applications in:
- Anti-inflammatory agents : The compound exhibits properties that may reduce inflammation.
- Antimicrobial activity : Preliminary assays have shown effectiveness against certain bacterial strains.
- Anticancer properties : Studies suggest a potential role in inhibiting cancer cell proliferation.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in vitro:
- Anti-inflammatory Activity : In a study examining the effects on human cell lines, the compound significantly reduced the expression of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) compared to controls.
- Antimicrobial Tests : The compound was tested against various bacterial strains, showing notable inhibition zones in agar diffusion assays, particularly against E. coli and Staphylococcus aureus.
- Anticancer Activity : In cancer cell line studies (e.g., MCF-7 breast cancer cells), the compound induced apoptosis and inhibited cell growth at micromolar concentrations.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Inhibition against E. coli | |
| Anticancer | Induced apoptosis in MCF-7 cells |
Comparative Analysis with Related Compounds
| Compound Name | Activity Type | Efficacy Level |
|---|---|---|
| N-(1-(furan-2-yl)propan-2-yl)-2,4,5-TMBSA | Anti-inflammatory | High |
| Sulfanilamide | Antimicrobial | Moderate |
| Trimethoprim | Antimicrobial | High |
Properties
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-11-8-13(3)16(9-12(11)2)21(18,19)17-14(4)10-15-6-5-7-20-15/h5-9,14,17H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPOYUXSQPAKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC(C)CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














